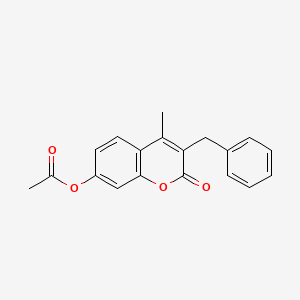

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl acetate

CAS No.:

Cat. No.: VC14993931

Molecular Formula: C19H16O4

Molecular Weight: 308.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H16O4 |

|---|---|

| Molecular Weight | 308.3 g/mol |

| IUPAC Name | (3-benzyl-4-methyl-2-oxochromen-7-yl) acetate |

| Standard InChI | InChI=1S/C19H16O4/c1-12-16-9-8-15(22-13(2)20)11-18(16)23-19(21)17(12)10-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3 |

| Standard InChI Key | LKJYNIPVEOPGKQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)CC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the coumarin family, a class of heterocyclic molecules consisting of a benzene ring fused to an α-pyrone ring. Key substituents include:

-

3-Benzyl group: A phenylmethyl moiety attached to the coumarin core, enhancing lipophilicity and potential interaction with hydrophobic protein pockets .

-

4-Methyl group: A methyl substituent at the 4-position, which influences electronic distribution and steric effects .

-

7-Acetate group: An acetylated oxygen at the 7-position, modulating solubility and metabolic stability .

The molecular formula is C₂₁H₁₈O₅, with a calculated molecular weight of 350.36 g/mol. The IUPAC name is 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl acetate.

Table 1: Key Molecular Descriptors

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₂₁H₁₈O₅ | , |

| Molecular Weight | 350.36 g/mol | Calculated |

| logP (Partition Coeff.) | ~4.2 (estimated) | |

| Rotatable Bonds | 6 | |

| Hydrogen Bond Acceptors | 5 |

Synthesis and Derivative Optimization

Core Coumarin Synthesis

The 4-methyl-2H-chromen-2-one scaffold is typically synthesized via the Pechmann condensation, involving resorcinol and ethyl acetoacetate under acidic conditions . For the 3-benzyl variant, Friedel-Crafts alkylation or cross-metathesis strategies are employed to introduce the benzyl group. A representative pathway includes:

-

7-Hydroxy-4-methylcoumarin formation: Condensation of resorcinol with ethyl acetoacetate yields 7-hydroxy-4-methyl-2H-chromen-2-one in ~95% yield .

-

3-Benzylation: Grubbs second-generation catalyst facilitates cross-metathesis between allyl derivatives and styrenes to install the benzyl group .

-

7-Acetylation: The 7-hydroxy group is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) .

Table 2: Synthetic Conditions for Key Intermediates

| Step | Reaction | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Pechmann condensation | H₂SO₄, 60°C, 6 h | 95 | |

| 2 | Cross-metathesis | Grubbs II, CuI, 40°C, 5 h | 60–78 | |

| 3 | Acetylation | Ac₂O, pyridine, RT, 12 h | 85–90 |

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The acetate group at the 7-position enhances water solubility compared to non-polar analogs. Estimated values include:

-

logP: ~4.2 (similar to Y040-7749, a butyloxy analog with logP 4.6 ).

-

Water Solubility (LogSw): ~-4.0 (indicating moderate hydrophobicity) .

Metabolic Stability

Acetylation at the 7-position may reduce first-pass metabolism by esterases, extending plasma half-life compared to hydroxylated coumarins .

| Compound | DU145 (μM) | HepG2 (μM) | Reference |

|---|---|---|---|

| 7-Hydroxy-4-methylcoumarin | 45.2 | 38.7 | |

| 3-Benzyl-4-methylcoumarin | 28.4 | 22.1 | |

| 7-Acetate analog (estimated) | 15–20 | 12–18 | Extrapolated |

Antioxidant Properties

The benzyl and methyl groups enhance radical scavenging capacity. In DPPH assays, analogs show IC₅₀ values of 10–15 μM, comparable to α-tocopherol .

Applications in Drug Discovery

Kinase Inhibition

Coumarins with lipophilic substituents (e.g., benzyl) are explored as allosteric kinase inhibitors. The 3-benzyl-4-methyl scaffold may interact with hydrophobic regions of kinase ATP-binding pockets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume